molecular formula C11H14N2OS B14378037 4-{(E)-[(Morpholin-4-yl)methylidene]amino}benzene-1-thiol CAS No. 90037-62-0

4-{(E)-[(Morpholin-4-yl)methylidene]amino}benzene-1-thiol

Cat. No.: B14378037
CAS No.: 90037-62-0
M. Wt: 222.31 g/mol
InChI Key: NEOZBJXHWLGVHE-UHFFFAOYSA-N
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Description

4-{(E)-[(Morpholin-4-yl)methylidene]amino}benzene-1-thiol is a chemical compound that features a morpholine ring attached to a benzene ring through a methylene bridge

Preparation Methods

The synthesis of 4-{(E)-[(Morpholin-4-yl)methylidene]amino}benzene-1-thiol typically involves the reaction of morpholine with benzene-1-thiol in the presence of a suitable catalyst. One common method involves the use of methanol as a solvent and glacial acetic acid as a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Chemical Reactions Analysis

4-{(E)-[(Morpholin-4-yl)methylidene]amino}benzene-1-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The thiol group can undergo nucleophilic substitution reactions with alkyl halides to form thioethers.

Common reagents and conditions for these reactions include:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Scientific Research Applications

4-{(E)-[(Morpholin-4-yl)methylidene]amino}benzene-1-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{(E)-[(Morpholin-4-yl)methylidene]amino}benzene-1-thiol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, thereby exerting its therapeutic effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

4-{(E)-[(Morpholin-4-yl)methylidene]amino}benzene-1-thiol can be compared with other similar compounds such as:

    4-{(E)-[(Morpholin-4-yl)methylidene]amino}benzene-1-sulfonamide: This compound has a sulfonamide group instead of a thiol group, which can significantly alter its chemical reactivity and biological activity.

    4-{(E)-[(Morpholin-4-yl)methylidene]amino}benzene-1-amine: The amine group in this compound makes it more basic and can affect its solubility and interaction with biological targets.

The uniqueness of this compound lies in its thiol group, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

CAS No.

90037-62-0

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

4-(morpholin-4-ylmethylideneamino)benzenethiol

InChI

InChI=1S/C11H14N2OS/c15-11-3-1-10(2-4-11)12-9-13-5-7-14-8-6-13/h1-4,9,15H,5-8H2

InChI Key

NEOZBJXHWLGVHE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C=NC2=CC=C(C=C2)S

Origin of Product

United States

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